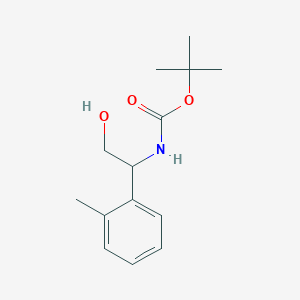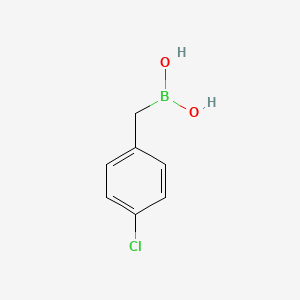
(4-Chlorobenzyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobenzyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a benzyl ring substituted with a chlorine atom at the para position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-Chlorobenzyl)boronic acid can be synthesized through several methods, including:
Direct Borylation: This involves the reaction of (4-chlorobenzyl)magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid.
Palladium-Catalyzed Borylation: This method employs palladium catalysts to facilitate the borylation of (4-chlorobenzyl)halides using diboron reagents under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized catalysts and reagents to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous solvents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chlorobenzyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between this compound and aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
(4-Chlorobenzyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The primary mechanism by which (4-Chlorobenzyl)boronic acid exerts its effects is through the formation of covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chlorine atom on the benzyl ring can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the chlorine substituent.
(4-Methylbenzyl)boronic Acid: Contains a methyl group instead of a chlorine atom.
(4-Fluorobenzyl)boronic Acid: Contains a fluorine atom instead of chlorine.
Uniqueness: (4-Chlorobenzyl)boronic acid is unique due to the presence of the chlorine substituent, which can influence the compound’s reactivity and selectivity in chemical reactions. The chlorine atom can participate in additional substitution reactions, providing a versatile platform for further functionalization .
Propriétés
Formule moléculaire |
C7H8BClO2 |
|---|---|
Poids moléculaire |
170.40 g/mol |
Nom IUPAC |
(4-chlorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H8BClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 |
Clé InChI |
YIRAAYDTFXIGOX-UHFFFAOYSA-N |
SMILES canonique |
B(CC1=CC=C(C=C1)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


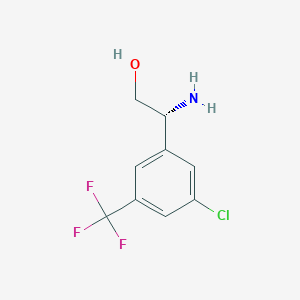
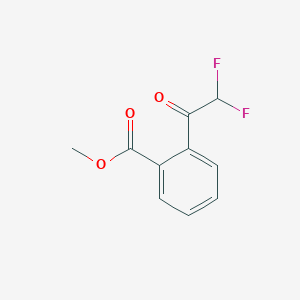

![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
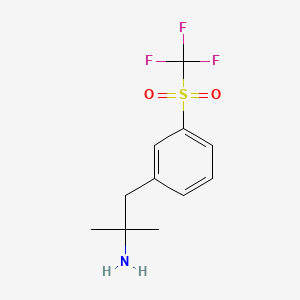
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)

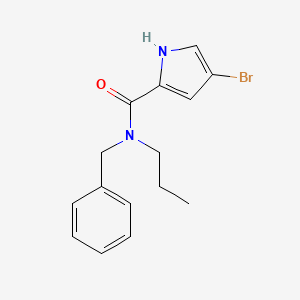
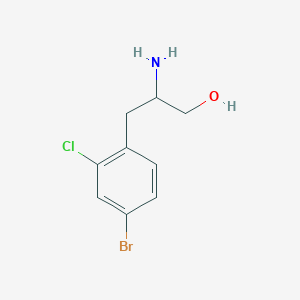


![Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13579469.png)
![8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid](/img/structure/B13579474.png)
